cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
Description
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h8-9,11H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGIKHCMCDNBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195226 | |
| Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-89-4, 1089709-08-9 | |
| Record name | cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol typically involves the protection of cyclobutanol with a tert-butyldimethylsilyl group. This can be achieved through a reaction with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction.
Chemical Reactions Analysis
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Organic Synthesis
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol serves as a versatile building block in organic synthesis. Its unique structural features make it useful for:
- Silyl Protection : The dimethylsilyl group allows for selective protection of hydroxyl groups during multi-step syntheses. This is crucial for synthesizing complex molecules where functional group interconversion is necessary.
- Cyclobutane Derivatives : The cyclobutane ring can be utilized to create various derivatives through ring-opening reactions or functionalization, expanding the library of cyclobutane-based compounds used in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The compound has potential applications in drug discovery and development:
- Drug Design : Its structural motifs can be incorporated into drug candidates to enhance bioavailability and metabolic stability. The silyl ether functionality may improve solubility and reduce the rate of degradation in biological systems.
- Prodrug Development : By modifying existing pharmaceutical agents with this compound, researchers can create prodrugs that release active drugs under specific physiological conditions.
Materials Science
The unique properties of this compound also lend themselves to materials science applications:
- Silicone Polymers : The incorporation of this compound into silicone-based materials can enhance thermal stability and mechanical properties, making them suitable for high-performance applications.
- Nanocomposites : It can serve as a precursor for creating nanocomposites with improved properties for use in coatings, adhesives, and sealants.
Case Study 1: Synthesis of Cyclobutane Derivatives
A study demonstrated the utility of this compound in synthesizing novel cyclobutane derivatives. The research highlighted its role as a silyl protecting group that facilitated the formation of complex structures with multiple functional groups while maintaining high yields and selectivity .
Case Study 2: Prodrug Formulation
In another investigation, researchers explored the modification of existing non-steroidal anti-inflammatory drugs (NSAIDs) using this compound to create prodrugs with enhanced pharmacokinetic profiles. The results indicated improved absorption rates and reduced gastrointestinal side effects compared to their parent compounds .
Mechanism of Action
The mechanism of action of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol involves its interaction with specific molecular targets and pathways. The tert-butyldimethylsilyl group provides steric protection, allowing the compound to selectively react with certain enzymes or receptors. This selective reactivity is crucial in biochemical studies and drug development .
Comparison with Similar Compounds
The structural and functional uniqueness of cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol can be elucidated by comparing it with three categories of analogs:
Silyl-protected alcohols with different backbones
Cyclobutanol derivatives with alternative protecting groups
Bis-silylated or multi-functional silyl ethers
Silyl-Protected Alcohols with Different Backbones
Key Findings :
- The TBS group in the target compound offers superior stability compared to smaller silyl groups (e.g., trimethylsilyl, TMS), which hydrolyze more readily under mild conditions .
- Bis-silylated compounds (e.g., ) exhibit enhanced lipophilicity, making them suitable for lipid-soluble drug intermediates but challenging to purify .
Cyclobutanol Derivatives with Alternative Protecting Groups
Key Findings :
- Unprotected cyclobutanols (e.g., ) are more reactive but less stable, limiting their utility in multi-step syntheses.
- TBS protection balances stability and ease of deprotection (e.g., using fluoride ions), making it ideal for complex syntheses .
Bis-Silylated or Multi-Functional Silyl Ethers
Key Findings :
Biological Activity
cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol (CAS Number: 1408074-89-4) is a silanol derivative with potential applications in medicinal chemistry and materials science. This compound features a cyclobutanol structure that may influence its biological activity, particularly in the context of drug design and synthesis.
- Molecular Formula : C10H22O2Si
- Molecular Weight : 202.37 g/mol
- Purity : 97%
- IUPAC Name : rel-cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol
- SMILES Notation : O[C@H]1CC@@HC1
The biological activity of this compound is largely attributed to its ability to interact with biomolecules through hydrogen bonding and hydrophobic interactions. The presence of the dimethylsilyl group enhances its solubility and stability, which may facilitate its uptake in biological systems.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential areas for application:
Enzyme Inhibition
The compound's ability to act as an enzyme inhibitor has been noted in preliminary studies. It may interfere with enzyme-substrate interactions, thereby modulating metabolic pathways relevant to disease states.
Case Studies and Research Findings
Several studies have explored the biological implications of silanol derivatives:
-
Study on Silanol Derivatives :
- A study published in the Journal of Medicinal Chemistry highlighted the potential of silanol compounds as enzyme inhibitors in cancer treatment. While this study did not focus exclusively on this compound, it provides a framework for understanding how similar compounds can be developed for therapeutic use .
- Cytotoxicity Assays :
Data Table: Comparative Biological Activity
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Silylation | TBDMSCl, imidazole, DMF, 0°C | 78–85 | |
| Purification | Column chromatography (hexane/ethyl acetate) | >95% purity |
Advanced: How do competing reaction pathways affect stereochemical outcomes during desilylation or functionalization?
Answer:
Desilylation (e.g., using HF-pyridine or TBAF) may lead to ring strain-induced rearrangements in the cyclobutanol framework. To mitigate this:
Q. Key Data Contradiction :
- reports stable cis-configuration under argon at 0°C, while highlights ring-opening risks in polar solvents. Resolve this by optimizing solvent polarity (e.g., THF over DMSO) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR :
- Mass Spectrometry : Look for molecular ion [M+H]⁺ with m/z calculated for C₁₂H₂₆O₂Si: 254.18 .
Advanced: How does the TBDMS group influence cyclobutanol’s reactivity in cross-coupling reactions?
Answer:
The TBDMS group sterically shields the hydroxyl group, enabling selective functionalization of other sites:
Q. Table 2: Reactivity Comparison
| Reaction Type | Yield (Without TBDMS) | Yield (With TBDMS) |
|---|---|---|
| Alkylation | 65% | <10% |
| Oxidation | 90% (ketone) | 5% (no reaction) |
Basic: What are the stability profiles of this compound under acidic/basic conditions?
Answer:
- Acidic Conditions (pH < 3) : Rapid desilylation occurs, releasing cyclobutanol. Use buffered solutions (pH 5–7) for storage .
- Basic Conditions (pH > 10) : Cyclobutane ring strain increases, leading to potential ring-opening. Avoid NaOH/KOH; use mild bases like NaHCO₃ .
Advanced: How is this compound utilized in the synthesis of complex natural products?
Answer:
The TBDMS-protected cyclobutanol serves as a chiral building block in steroid and terpene syntheses:
- Case Study : details its use in synthesizing dinorcholestene derivatives via cyanide coupling at the C-25 position. Key steps:
- Suzuki-Miyaura coupling : Introduce aryl groups to the cyclobutane ring .
- Desilylation : HF-pyridine removes TBDMS without altering the steroid backbone .
Critical Note : Competing elimination pathways require strict anhydrous conditions .
Basic: How is enantiomeric purity assessed post-synthesis?
Answer:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times differ by 1.2–1.5 minutes .
- Optical Rotation : Compare [α]D²⁵ values with literature (e.g., +15.3° for cis-configuration in chloroform) .
Advanced: What computational methods predict the conformational stability of this compound?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
